molecular formula C8H7N3O3 B3021515 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 739365-03-8

2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B3021515
CAS RN: 739365-03-8
M. Wt: 193.16 g/mol
InChI Key: IBCBHLQKAIHDIP-UHFFFAOYSA-N
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Description

“2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a chemical compound with the empirical formula C8H7N3O3 . It is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular weight of “2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is 193.16 . The compound is a solid in form . Its SMILES string is O=C(C(C(O)=O)=CN1)N2C1=CC©=N2 .


Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 332–334 °C . The 1H NMR and 13C NMR data, as well as the IR spectrum and mass spectrum, provide detailed information about the compound’s structure .

Scientific Research Applications

Angiotensin II Receptor Antagonists

2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as angiotensin II receptor antagonists. These compounds show promise in vitro for this application, and structure-activity relationship studies have identified modifications to enhance their effectiveness, particularly with respect to oral activity in vivo (Shiota et al., 1999).

Chemical Synthesis and Structure Analysis

Research has focused on the synthesis and structural analysis of various derivatives of 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine. This includes studies on the reaction mechanisms and crystal structure elucidation, providing insights into the chemical properties and potential applications of these compounds (Chimichi et al., 1996).

Synthesis of Carboxamides

Another research area is the synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. These studies include developing pathways for synthesizing these compounds, which have applications in various chemical processes (Lombar et al., 2014).

Ultrasonic-Assisted Synthesis

The ultrasonic-assisted synthesis of dihydropyrazolo[1,5-a]pyrimidine derivatives represents a novel and efficient method for producing these compounds, which could be significant for industrial-scale chemical synthesis (Chebanov et al., 2012).

Conformational Analysis and Supramolecular Aggregation

Studies on thiazolo[3, 2-a]pyrimidines, which are structurally related to 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine, have focused on their conformational features and supramolecular aggregation. Such research is crucial for understanding the physical and chemical properties of these compounds (Nagarajaiah & Begum, 2014).

Antimicrobial Activity

Some derivatives of 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine have been synthesized and tested for their antimicrobial activity. This research indicates potential applications in the development of new antimicrobial agents (Gein et al., 2009).

Future Directions

The pyrazolo[1,5-a]pyrimidine structural motif is a privileged scaffold for combinatorial library design and drug discovery . Its great synthetic versatility permits structural modifications throughout its periphery . Therefore, the future directions of “2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid” could involve further exploration of its synthetic transformations and potential applications in medicinal chemistry and material science .

properties

IUPAC Name

2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-2-6-9-3-5(8(13)14)7(12)11(6)10-4/h2-3,10H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCBHLQKAIHDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=O)N2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625861, DTXSID001180247
Record name 2-Methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS RN

1350521-77-5, 98555-13-6, 739365-03-8
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,7-dihydro-2-methyl-7-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350521-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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